Chemical Stability: Methylenephosphonate vs. Labile Anomeric Phosphate of Fructose 2,6-Bisphosphate
The defining structural differentiation of 2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate is the replacement of the anomeric phosphate ester of F2,6BP (P–O–C bond, susceptible to rapid phosphatase hydrolysis) with a methylenephosphonate moiety (P–C bond, non-hydrolyzable by phosphatases) [1]. In contrast, F2,6BP contains a labile anomeric phosphate that is cleaved by fructose-2,6-bisphosphatase and non-specific phosphatases within minutes under physiological conditions, necessitating continuous enzymatic generation in vivo and frequent re-preparation for in vitro use [1]. The phosphonate analogue is completely resistant to phosphatase-catalyzed hydrolysis, providing indefinite stability in aqueous buffer at neutral pH [1].
| Evidence Dimension | Hydrolytic stability of the anomeric (1-position) phosphorus linkage |
|---|---|
| Target Compound Data | Stable; methylenephosphonate C–P bond; resistant to phosphatase hydrolysis for >24 h under standard assay conditions (pH 7.4, 37 °C) |
| Comparator Or Baseline | Fructose 2,6-bisphosphate (natural ligand): labile anomeric phosphate P–O–C bond; hydrolyzed by fructose-2,6-bisphosphatase with a Km ~30 µM and rapid turnover; half-life <60 min in liver extract |
| Quantified Difference | Indefinite aqueous stability vs. <60 min functional half-life in biological matrices |
| Conditions | pH 7.4, 37 °C aqueous buffer; rat liver homogenate for F2,6BP half-life |
Why This Matters
For procurement decisions, this stability difference eliminates the need for continuous in situ enzymatic generation of the active ligand, enabling long-term storage, reproducible dose-response experiments, and use in cell-free metabolic reconstitution systems where phosphatase activity is unavoidable.
- [1] McClard RW, Tsimikas S, Schriver KE. Inhibition of fructose bisphosphatase and stimulation of phosphofructokinase by a stable isosteric phosphonate analog of fructose 2,6-bisphosphate. Arch Biochem Biophys. 1986;245(1):282-286. DOI: 10.1016/0003-9861(86)90215-8. PMID: 3004359. View Source
